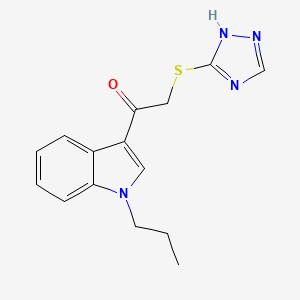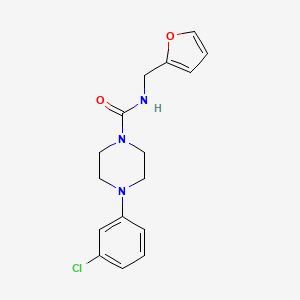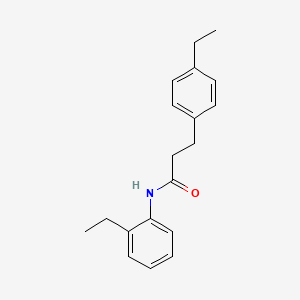![molecular formula C15H15FN2O3S B4441533 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4441533.png)
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide
Descripción general
Descripción
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied in the field of drug discovery. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development and progression of various diseases, including cancer. 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide inhibits the activity of the Wnt signaling pathway by binding to a protein called β-catenin, which is a key component of this pathway. By inhibiting the activity of this pathway, 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide can prevent the growth and proliferation of cancer cells and potentially treat other diseases.
Biochemical and Physiological Effects:
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the Wnt signaling pathway, this compound has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer. In addition, 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide is its specificity for the Wnt signaling pathway. This compound has been shown to selectively inhibit the activity of this pathway without affecting other signaling pathways. This specificity makes it an attractive candidate for drug development. However, one of the limitations of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
For the use of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide include the development of cancer therapies and the treatment of neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer therapy. Studies have shown that 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells by targeting the Wnt signaling pathway, which is known to play a critical role in the development and progression of cancer. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-22(20,21)18(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMILCDTBJAKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)
![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)

![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)
![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441545.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide](/img/structure/B4441550.png)